(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Overview
Description
The compound (1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Tetracyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The benzoyl, chloro, and trifluoromethyl groups are introduced through substitution reactions. Common reagents for these steps include benzoyl chloride, chlorobenzene, and trifluoromethyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its functional groups allow for the formation of hydrogen bonds and other interactions, making it a candidate for drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure and functional groups may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (1S,11S,12R,16S)-11-benzoyl-14-[4-fluoro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (1S,11S,12R,16S)-11-benzoyl-14-[4-bromo-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and tetracyclic structure. Compared to similar compounds, the presence of the chloro and trifluoromethyl groups may confer distinct chemical and biological properties, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C28H18ClF3N2O3 |
---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H18ClF3N2O3/c29-20-11-10-17(14-19(20)28(30,31)32)34-26(36)21-22(27(34)37)24(25(35)16-7-2-1-3-8-16)33-13-12-15-6-4-5-9-18(15)23(21)33/h1-14,21-24H/t21-,22+,23+,24-/m0/s1 |
InChI Key |
CPXOGDMMAVNQQL-KEZOAJOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
Origin of Product |
United States |
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